molecular formula C7H9BrClNO B8076979 4-(Aminomethyl)-3-chlorophenol hydrobromide

4-(Aminomethyl)-3-chlorophenol hydrobromide

Cat. No.: B8076979
M. Wt: 238.51 g/mol
InChI Key: PMXKUGMJLOUDDI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-chlorophenol hydrobromide is a chemical compound with the molecular formula C7H8ClN·HBr. It is a derivative of phenol, featuring an amino group (-NH2) attached to the fourth carbon of the benzene ring and a chlorine atom at the third position. This compound is known for its utility in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3-chlorophenol as the starting material.

  • Amination Reaction:

  • Hydrobromination: The final step involves the addition of hydrobromic acid (HBr) to form the hydrobromide salt of the compound.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The product is purified through recrystallization or other suitable methods to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Various substituted phenols and amines.

Scientific Research Applications

4-(Aminomethyl)-3-chlorophenol hydrobromide is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-3-chlorophenol hydrobromide exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and physiological responses.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic Acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

  • 3-Chlorophenol: Lacks the amino group present in 4-(Aminomethyl)-3-chlorophenol hydrobromide.

  • 4-(Aminomethyl)pyridine: Similar amino group placement but on a pyridine ring instead of a benzene ring.

Uniqueness: this compound is unique due to its combination of the amino group and chlorine atom on the phenol ring, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.

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Properties

IUPAC Name

4-(aminomethyl)-3-chlorophenol;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.BrH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXKUGMJLOUDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CN.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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